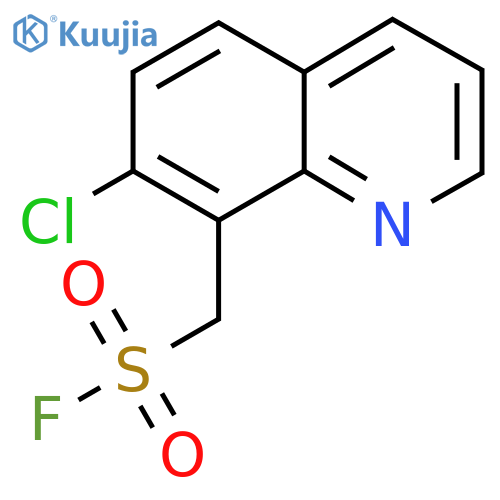Cas no 2228368-91-8 ((7-chloroquinolin-8-yl)methanesulfonyl fluoride)

2228368-91-8 structure
商品名:(7-chloroquinolin-8-yl)methanesulfonyl fluoride
(7-chloroquinolin-8-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (7-chloroquinolin-8-yl)methanesulfonyl fluoride
- EN300-2005349
- 2228368-91-8
-
- インチ: 1S/C10H7ClFNO2S/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-16(12,14)15/h1-5H,6H2
- InChIKey: VDQWFJPFUQFRRY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1CS(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 258.9870055g/mol
- どういたいしつりょう: 258.9870055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 55.4Ų
(7-chloroquinolin-8-yl)methanesulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005349-1.0g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 1g |
$1785.0 | 2023-06-01 | ||
| Enamine | EN300-2005349-0.05g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-2005349-5.0g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 5g |
$5179.0 | 2023-06-01 | ||
| Enamine | EN300-2005349-5g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 5g |
$3273.0 | 2023-09-16 | ||
| Enamine | EN300-2005349-1g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-2005349-0.1g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-2005349-10.0g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 10g |
$7681.0 | 2023-06-01 | ||
| Enamine | EN300-2005349-0.25g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-2005349-2.5g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-2005349-0.5g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.5g |
$1084.0 | 2023-09-16 |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
2228368-91-8 ((7-chloroquinolin-8-yl)methanesulfonyl fluoride) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
